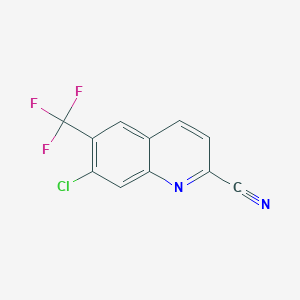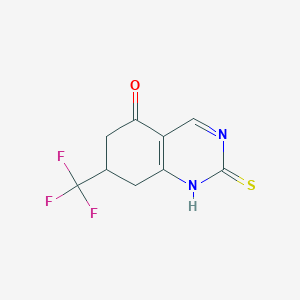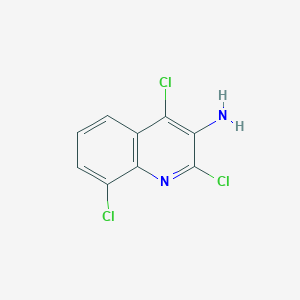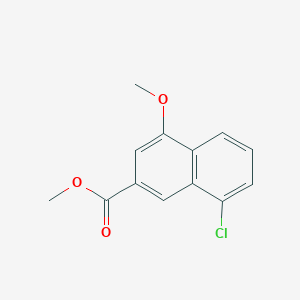![molecular formula C19H13N B11862015 2-Phenylbenzo[h]quinoline CAS No. 5278-58-0](/img/structure/B11862015.png)
2-Phenylbenzo[h]quinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Phenylbenzo[h]quinoline is an organic compound with the molecular formula C19H13N. It is characterized by its aromatic ring structure, which includes a benzoquinoline core and a phenyl group. This compound is known for its yellow solid appearance and aromatic properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Phenylbenzo[h]quinoline typically involves the cycloisomerization of 3-alkynyl-2-arylpyridines and quinolines. This process can be catalyzed by transition metals such as platinum or by Brønsted acids. The choice of catalyst depends on the substituent at the triple bond .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves organic synthesis techniques that utilize readily available pyridine derivatives. The process may include electrophilic activation or transition metal catalysis to achieve the desired cyclization .
Chemical Reactions Analysis
Types of Reactions: 2-Phenylbenzo[h]quinoline undergoes various chemical reactions, including:
Electrophilic Substitution: The nitrogen atom in the benzoquinoline ring can be directly phenylated using nucleogenic phenyl cations generated from tritium-labeled benzene.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although specific details on these reactions are limited.
Common Reagents and Conditions:
Electrophilic Substitution: Tritium-labeled benzene and a stabilizing salt such as potassium tetrafluoroborate are used in sealed glass ampoules.
Oxidation and Reduction: Standard organic reagents and conditions for oxidation and reduction reactions apply.
Major Products Formed:
Electrophilic Substitution: N-phenylbenzo[h]quinolinium tetrafluoroborate is a major product formed from the phenylation reaction.
Scientific Research Applications
2-Phenylbenzo[h]quinoline has several applications in scientific research, including:
Mechanism of Action
The mechanism of action of 2-Phenylbenzo[h]quinoline involves its interaction with molecular targets through electrophilic substitution and coordination with metal ions. The compound’s aromatic structure allows it to participate in various biochemical pathways, potentially leading to its observed biological activities .
Comparison with Similar Compounds
- 2,4-Diphenylbenzo[h]quinazoline
- 2,4-Dimethylbenzo[h]quinoline
- 4-Methyl-2-(2-naphthyl)benzo[h]quinoline
- 4-Methylbenzo[h]quinolin-2(1H)-one
- 5,6-Dihydrobenzo[h]quinazoline hydrochloride
Uniqueness: 2-Phenylbenzo[h]quinoline stands out due to its specific aromatic structure and the presence of a phenyl group, which enhances its electron transport properties and potential biological activities. Its ability to undergo electrophilic substitution reactions also distinguishes it from other similar compounds .
Properties
CAS No. |
5278-58-0 |
|---|---|
Molecular Formula |
C19H13N |
Molecular Weight |
255.3 g/mol |
IUPAC Name |
2-phenylbenzo[h]quinoline |
InChI |
InChI=1S/C19H13N/c1-2-7-15(8-3-1)18-13-12-16-11-10-14-6-4-5-9-17(14)19(16)20-18/h1-13H |
InChI Key |
UICULVDHXKFDIT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC3=C(C=CC4=CC=CC=C43)C=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2'-Chloro-4'-methyl-5'H-spiro[cyclohexane-1,6'-thieno[2,3-D]pyrimidine]](/img/structure/B11861937.png)






![4-Chloro-2-phenyl-5,7-dihydrothieno[3,4-D]pyrimidine](/img/structure/B11861991.png)






